molecular formula C20H24N2O2S B10950305 N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-tert-butyl-N-cyclopropylbenzamide

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-tert-butyl-N-cyclopropylbenzamide

Cat. No.: B10950305
M. Wt: 356.5 g/mol
InChI Key: MIBFGAOKHKRCBS-UHFFFAOYSA-N
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Description

N-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-4-(TERT-BUTYL)-N-CYCLOPROPYLBENZAMIDE is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring, an acetyl group, a methyl group, a tert-butyl group, and a cyclopropylbenzamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-4-(TERT-BUTYL)-N-CYCLOPROPYLBENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of a suitable α-haloketone with thiourea under acidic conditions.

    Introduction of the Acetyl and Methyl Groups: The acetyl and methyl groups can be introduced through Friedel-Crafts acylation and alkylation reactions, respectively.

    Attachment of the Tert-Butyl Group: The tert-butyl group can be introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst.

    Formation of the Cyclopropylbenzamide Moiety: The final step involves the coupling of the thiazole derivative with a cyclopropylbenzamide derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of N-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-4-(TERT-BUTYL)-N-CYCLOPROPYLBENZAMIDE may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-4-(TERT-BUTYL)-N-CYCLOPROPYLBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

N-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-4-(TERT-BUTYL)-N-CYCLOPROPYLBENZAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-4-(TERT-BUTYL)-N-CYCLOPROPYLBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors and modulating their activity, leading to changes in cellular signaling pathways.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

N-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-4-(TERT-BUTYL)-N-CYCLOPROPYLBENZAMIDE can be compared with other thiazole derivatives and benzamide compounds. Similar compounds include:

    N-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-4-(TERT-BUTYL)BENZAMIDE: Lacks the cyclopropyl group, which may affect its biological activity and chemical properties.

    N-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-4-(TERT-BUTYL)-N-METHYLBENZAMIDE: Contains a methyl group instead of a cyclopropyl group, which may influence its reactivity and interactions with molecular targets.

    N-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-4-(TERT-BUTYL)-N-PHENYLBENZAMIDE: Contains a phenyl group, which may enhance its stability and binding affinity to certain targets.

The uniqueness of N-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-4-(TERT-BUTYL)-N-CYCLOPROPYLBENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H24N2O2S

Molecular Weight

356.5 g/mol

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-tert-butyl-N-cyclopropylbenzamide

InChI

InChI=1S/C20H24N2O2S/c1-12-17(13(2)23)25-19(21-12)22(16-10-11-16)18(24)14-6-8-15(9-7-14)20(3,4)5/h6-9,16H,10-11H2,1-5H3

InChI Key

MIBFGAOKHKRCBS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N(C2CC2)C(=O)C3=CC=C(C=C3)C(C)(C)C)C(=O)C

Origin of Product

United States

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